molecular formula C8H11FN2 B2511018 5-fluoro-N1,N1-dimethylbenzene-1,3-diamine CAS No. 1182997-62-1

5-fluoro-N1,N1-dimethylbenzene-1,3-diamine

Cat. No. B2511018
CAS RN: 1182997-62-1
M. Wt: 154.188
InChI Key: CEURVWXKIDUHRD-UHFFFAOYSA-N
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Description

5-fluoro-N1,N1-dimethylbenzene-1,3-diamine, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that was first identified in 2014. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. Due to its high potency, 5F-MDMB-PICA has gained popularity as a research chemical among scientists who are studying the endocannabinoid system and its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Compounds : A method for the direct fluorination of 5-iodotriazoles, involving N1,N1,N2,N2-tetramethylethane-1,2-diamine as a ligand, has been developed. This method shows compatibility with various functional groups and can convert 5-iodotriazoles to corresponding 5-fluorotriazoles (Wang, Sun, & Chu, 2015).

  • Modular Synthesis of Chiral 1,3-Diamines : A novel synthesis approach for chiral 1,3-diamines has been established, potentially useful for the synthesis of fluorinated pharmaceuticals. This involves nucleophilic aromatic ipso-substitution of fluorine in related complexes (Braun et al., 2008).

Applications in Material Science

  • Fluorinated Polyimides : Research has been conducted on the synthesis of fluorinated polyimides using various aromatic dianhydrides and a fluorinated diamine monomer. These polyimides exhibit good solubility, mechanical strength, and thermal stability, which are significant for material science applications (Yang & Hsiao, 2004).

  • Soluble Fluoro-Polyimides : Another study synthesized soluble fluoro-polyimides by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides. These compounds displayed excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).

Biological and Pharmacological Research

  • Synthesis and Biological Activity of Derivatives : A study focused on the synthesis of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, exploring their larvicidal activity. This indicates potential applications in pest control and public health (Gorle et al., 2016).

  • Tumor Promotion Studies : A study found that 1-Fluoro-2,4-dinitrobenzene, a closely related compound, acts as a potent tumor-promoting agent. This suggests its potential implications in cancer research, although this particular study may be slightly peripheral to the specific chemical (Bock et al., 1969).

Mechanism of Action

The mechanism of action of “5-fluoro-N1,N1-dimethylbenzene-1,3-diamine” is not specified in the available resources. As a research chemical, its effects and interactions may be subject to ongoing study .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause eye damage and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

As a research chemical, “5-fluoro-N1,N1-dimethylbenzene-1,3-diamine” may be used in various scientific studies. Its potential applications and roles in future research are not specified in the available resources .

properties

IUPAC Name

5-fluoro-3-N,3-N-dimethylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEURVWXKIDUHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1182997-62-1
Record name 5-fluoro-N1,N1-dimethylbenzene-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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